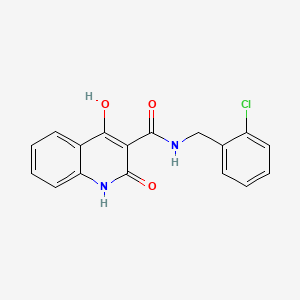![molecular formula C20H23N2O+ B11216678 3-Hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11216678.png)
3-Hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium: is a compound belonging to the class of phenyl (pyrrolidin-1-yl)methanone derivatives. Its chemical structure consists of a hexahydroimidazo[1,2-a]pyridine ring system with a hydroxy group, a methylphenyl group, and a phenyl group attached. This compound exhibits interesting properties due to its unique structural features.
Preparation Methods
The synthetic route for this compound involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine. Here are the steps:
Reaction: A mixture of 3-hydroxy-4-methoxybenzoic acid (1.68 g, 10 mmol), pyrrolidine (2.13 g, 30 mmol), 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) (4.18 g, 11 mmol), and N,N-diisopropylethylamine (2.58 g, 20 mmol) is dissolved in N,N-dimethylformamide (20 mL).
Reaction Conditions: The mixture is stirred for 4 hours at 40°C until the TLC (thin-layer chromatography) indicates completion.
Isolation: The mixture is diluted with brine and then extracted with ethyl acetate (3 × 30 mL).
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: This compound’s unique structure makes it valuable for designing new ligands or catalysts.
Biology and Medicine: It may have potential as a pharmacophore or lead compound for drug development.
Industry: Its reactivity could be exploited in organic synthesis or materials science.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. its structural features suggest interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While there are related pyridinium salts, this specific compound stands out due to its hexahydroimidazo[1,2-a]pyridine core. Similar compounds include other pyridinium derivatives with varying substituents.
Remember that further studies are needed to fully explore the potential of 3-Hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium in various fields.
Properties
Molecular Formula |
C20H23N2O+ |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C20H23N2O/c1-16-10-12-18(13-11-16)21-15-20(23,17-7-3-2-4-8-17)22-14-6-5-9-19(21)22/h2-4,7-8,10-13,23H,5-6,9,14-15H2,1H3/q+1 |
InChI Key |
GUJAMCPPWUAILF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11216616.png)

![N-cyclopentyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216619.png)
![N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11216623.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(butan-2-yl)acetamide](/img/structure/B11216626.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11216633.png)
![N-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216635.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11216637.png)
![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11216639.png)
![N-(4-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B11216652.png)
![N-(2-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216657.png)
![N-cyclohexyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216673.png)

